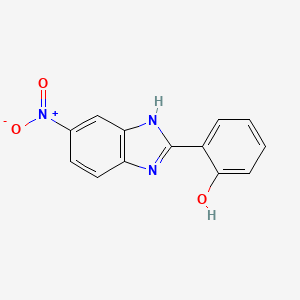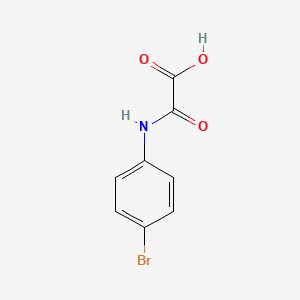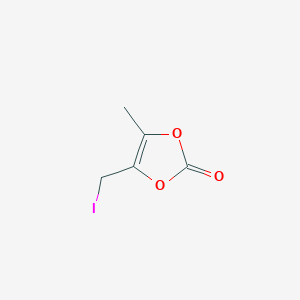
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Vue d'ensemble
Description
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one, also known as IMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMD is a heterocyclic compound that contains an iodine atom, a methyl group, and a dioxolane ring.
Applications De Recherche Scientifique
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been shown to possess antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Furthermore, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may explain its anticancer activity. Additionally, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which may explain its potential as a treatment for Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections. In animal studies, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been shown to reduce tumor growth and improve survival rates in mice with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is its broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. Additionally, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has been found to have low toxicity in animal studies, making it a potentially safe candidate for drug development. However, one limitation of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the study of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one. One potential direction is the development of new drugs based on 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one for the treatment of infectious diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one and its potential as a treatment for Alzheimer's disease. Furthermore, the synthesis of new derivatives of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one with improved solubility and activity against specific microorganisms may be an area of future research.
Conclusion
In conclusion, 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is a promising compound with potential applications in various scientific fields. Its antimicrobial, antifungal, and antiviral properties, as well as its anticancer activity, make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one and its potential as a treatment for various diseases.
Propriétés
IUPAC Name |
4-(iodomethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTDIEBUWFHPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596698 | |
| Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
CAS RN |
80841-79-8 | |
| Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



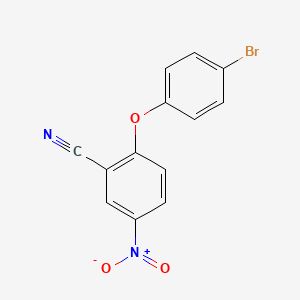
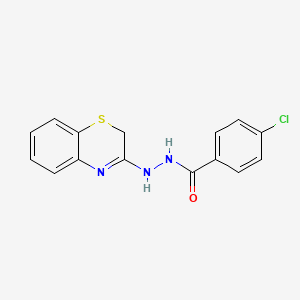
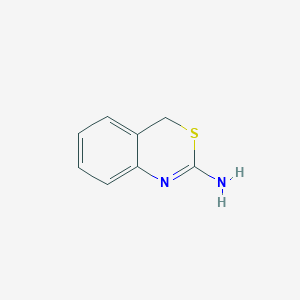
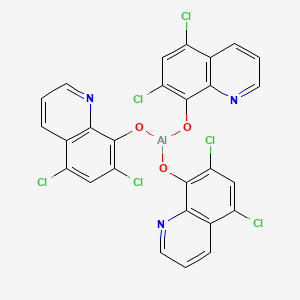
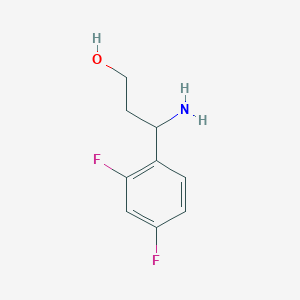
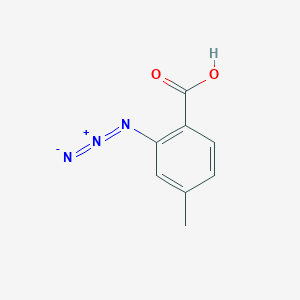
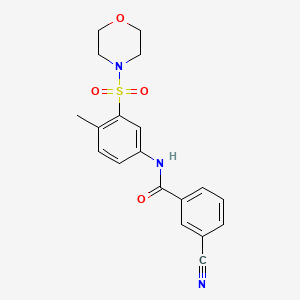
![Butanoic acid, 4-[(phenoxyacetyl)amino]-](/img/structure/B1660573.png)
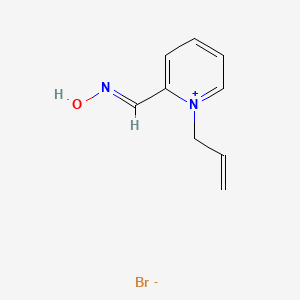
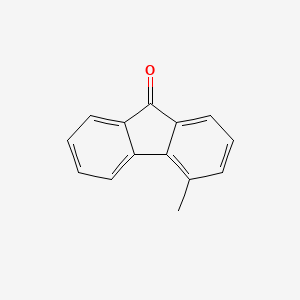
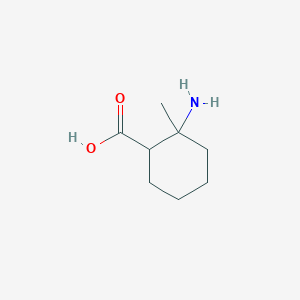
![2-(4-Chlorophenyl)-5-methylsulfanyl-2,3-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-8-carbonitrile](/img/structure/B1660581.png)
